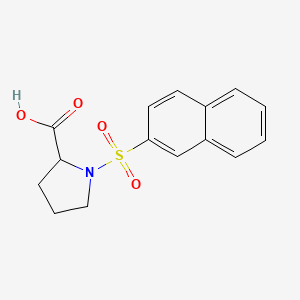

1-(2-Naphthylsulfonyl)proline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

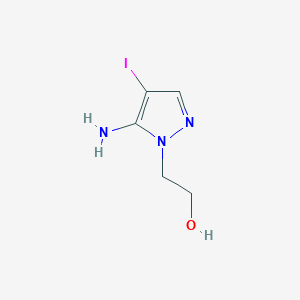

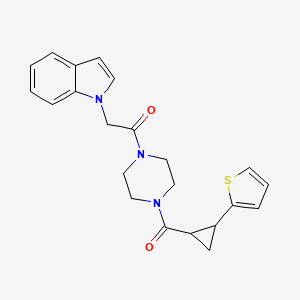

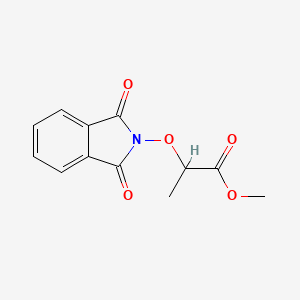

1-(2-Naphthylsulfonyl)proline is a chemical compound used in scientific research . It has a CAS Number of 518306-15-5 and a molecular weight of 305.35 . Its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is1S/C15H15NO4S/c17-15(18)14-6-3-9-16(14)21(19,20)13-8-7-11-4-1-2-5-12(11)10-13/h1-2,4-5,7-8,10,14H,3,6,9H2,(H,17,18) . This code provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound is stored at temperatures between 2 and 8 degrees Celsius .科学的研究の応用

Role in Protein Folding

1-(2-Naphthylsulfonyl)proline has been implicated in the process of protein folding. Research indicates that proline can inhibit protein aggregation during the refolding of proteins like bovine carbonic anhydrase. It behaves as a protein folding chaperone due to the formation of an ordered, amphipathic supramolecular assembly (Kumat, Samuel, Jayaraman, Srimathi, & Yu, 1998).

Enzymatic Properties

Studies on proline iminopeptidase, an enzyme that hydrolyzes Pro-X bonds (where X can be an amino acid, peptide, amide, or arylamide), have shown that this enzyme has specific enzymatic properties when proline is present at the amino terminus. This enzyme is a sulfhydryl enzyme and is significantly inhibited by proline (Yoshimoto & Tsuru, 1985).

Catalytic Applications

This compound has been used as a catalyst in the construction of densely functionalized 4H-chromenes. It facilitates three-component reactions under mild and metal-free conditions, proving crucial for the reactions' success (Li, Zhang, & Gu, 2012).

Chiral Resolution

It is also used in the resolution of racemic compounds like 1,1'-Bi-2-naphthol using a cyclic borate ester. The use of (S)-proline enables the efficient separation of diastereoisomers to obtain enantiomerically pure compounds (Shan, Xiong, & Zhao, 1999).

Ligand in Chemical Synthesis

The compound has been used as a ligand in Cu-catalyzed coupling reactions. This facilitates the synthesis of pharmaceutically important (hetero)aryl methylsulfones (Ma, Niu, Zhao, Jiang, Jiang, Zhang, & Sun, 2017).

Improvement in Synthetic Routes

It plays a role in improving synthetic routes for pharmaceutical and chemical intermediates. When used as a catalyst, it can enhance efficiency and reduce environmental harm in the synthesis of compounds like 4-amino-1-naphthalene carbonitrile (Yu, 2012).

Application in Organocatalysis

Proline sulfonamide-based organocatalysis uses derivatives of proline, such as proline sulfonamides, for catalyzing enantioselective and diastereoselective C-C bond-forming reactions. This has important implications for large-scale and industrial applications in synthetic organic chemistry (Yang & Carter, 2010).

特性

IUPAC Name |

1-naphthalen-2-ylsulfonylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c17-15(18)14-6-3-9-16(14)21(19,20)13-8-7-11-4-1-2-5-12(11)10-13/h1-2,4-5,7-8,10,14H,3,6,9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNYVKRDASNULU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2545320.png)

![1-(5-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)thiophen-2-yl)ethanone](/img/structure/B2545326.png)

![3-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]piperidin-2-one](/img/structure/B2545328.png)

![3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2545335.png)